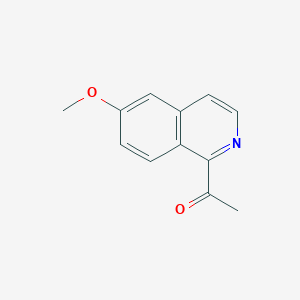

1-(6-Methoxyisoquinolin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-(6-methoxyisoquinolin-1-yl)ethanone |

InChI |

InChI=1S/C12H11NO2/c1-8(14)12-11-4-3-10(15-2)7-9(11)5-6-13-12/h3-7H,1-2H3 |

InChI Key |

NNAJTVPEGYHPFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC=CC2=C1C=CC(=C2)OC |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Considerations for 1 6 Methoxyisoquinolin 1 Yl Ethanone

In-depth Conformational Analysis and Rotational Isomerism

The structure of 1-(6-Methoxyisoquinolin-1-yl)ethanone presents interesting conformational questions, primarily concerning the orientation of the acetyl group relative to the isoquinoline (B145761) ring. The rotation around the single bond connecting the carbonyl carbon to the C1 position of the isoquinoline ring is of particular interest. This rotation gives rise to different rotamers, which are conformers that can be interconverted by rotation about a single bond. wikipedia.org

The two primary planar conformers would be one where the carbonyl oxygen is oriented towards the nitrogen atom of the isoquinoline ring (syn-periplanar) and one where it is oriented away from it (anti-periplanar). The relative energies of these conformers are influenced by a combination of steric hindrance and electrostatic interactions. The syn-periplanar conformation might be stabilized by a favorable interaction between the carbonyl oxygen and the electron-deficient region near the isoquinoline nitrogen. Conversely, steric clash between the methyl group of the acetyl moiety and the hydrogen atom at the C8 position of the isoquinoline ring could destabilize this conformation.

The presence of multiple rotamers at room temperature could be investigated using variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. nih.gov By monitoring the chemical shifts of protons near the acetyl group, such as the H8 proton, as a function of temperature, it may be possible to observe coalescence of signals, which would allow for the determination of the energy barrier to rotation.

Table 1: Predicted Relative Energies of Rotational Isomers

This table is interactive. You can sort and filter the data.

| Rotational Isomer | Dihedral Angle (O=C-C1-N) | Predicted Relative Energy | Key Interactions |

|---|---|---|---|

| syn-periplanar | ~0° | Potentially higher | Steric hindrance between acetyl-CH₃ and H8 |

| anti-periplanar | ~180° | Potentially lower | Minimized steric interactions |

Spectroscopic Techniques for Elucidating Complex Structural Features

Advanced spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.

2D-NMR Spectroscopy: While a standard one-dimensional ¹H and ¹³C NMR spectrum provides initial information, 2D-NMR techniques are necessary to assemble the complete molecular connectivity. harvard.eduemory.edu

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity within the aromatic spin systems of the isoquinoline core. reed.eduoxinst.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D-NMR experiment for this molecule. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations would be from the acetyl protons to the carbonyl carbon and the C1 carbon of the isoquinoline ring, and from the methoxy (B1213986) protons to the C6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key application for this molecule would be to determine the preferred rotational isomer. A NOE correlation between the acetyl methyl protons and the H8 proton would provide strong evidence for the syn-periplanar conformation.

Advanced Mass Spectrometry (MS) Fragmentation Pathways: High-resolution mass spectrometry with tandem MS (MS/MS) capabilities can provide detailed information about the molecule's structure through its fragmentation pattern. gatech.edu For this compound, the fragmentation is expected to be initiated by ionization of the nitrogen atom or the carbonyl oxygen.

Common fragmentation pathways for ketones include α-cleavage, which in this case would involve the cleavage of the bond between the carbonyl carbon and C1 of the isoquinoline ring, or the cleavage of the methyl group from the acetyl moiety. libretexts.orgmiamioh.edunih.gov

Specific IR Band Assignments: Infrared spectroscopy is a rapid method for identifying functional groups. mdpi.com For this compound, specific vibrational bands can be assigned to its key structural components. rsc.orgirphouse.comchemicalbook.comnist.gov

Table 2: Predicted Spectroscopic Data for this compound

This table is interactive. You can sort and filter the data.

| Spectroscopic Technique | Feature | Predicted Value/Observation |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~195-205 ppm |

| ¹H NMR | Acetyl Protons (-COCH₃) | ~2.5-2.8 ppm (singlet) |

| ¹H NMR | Methoxy Protons (-OCH₃) | ~3.9-4.1 ppm (singlet) |

| IR | C=O Stretch | ~1680-1700 cm⁻¹ |

| IR | C-O-C Stretch (Aromatic Ether) | ~1230-1270 cm⁻¹ (asymmetric), ~1020-1075 cm⁻¹ (symmetric) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 201 |

| Mass Spectrometry (EI) | Fragment [M-CH₃]⁺ | m/z 186 |

| Mass Spectrometry (EI) | Fragment [M-COCH₃]⁺ | m/z 158 |

Crystallographic Studies and Solid-State Structure of this compound

As of the latest literature reviews, no publicly available crystallographic data for this compound exists. However, a single-crystal X-ray diffraction study would provide the most definitive picture of its solid-state structure. Such a study would unequivocally determine the preferred conformation of the acetyl group in the crystalline state, resolving any ambiguities from solution-phase studies.

Furthermore, crystallographic data would reveal detailed information about intermolecular interactions, such as π-π stacking of the isoquinoline rings and any C-H···O or C-H···N hydrogen bonds. These interactions govern the crystal packing and can influence the material's physical properties, such as melting point and solubility.

Isotopic Labeling Strategies for Structural and Mechanistic Investigations

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for aiding in spectroscopic assignments. nih.gov For this compound, several isotopic labeling strategies could be employed:

¹³C Labeling: Synthesis of the compound with a ¹³C label at the carbonyl carbon would be invaluable for NMR studies. It would enhance the signal of this quaternary carbon in the ¹³C NMR spectrum and would be a key anchor point for confirming HMBC correlations. If this compound were a precursor in a biological or chemical transformation, tracing the fate of this ¹³C label could elucidate the reaction mechanism.

²H (Deuterium) Labeling: Replacing the protons of the acetyl methyl group with deuterium (B1214612) would serve several purposes. It would simplify the ¹H NMR spectrum by removing the singlet for the acetyl group. In mass spectrometry, the molecular ion peak would shift by +3 mass units, which can help to identify this peak in a complex mixture. If studying a reaction involving the enolate of this ketone, deuterium labeling at the α-position could be used to probe for keto-enol tautomerism and to determine kinetic isotope effects.

¹⁵N Labeling: Incorporation of ¹⁵N into the isoquinoline ring would allow for ¹⁵N NMR spectroscopy. This could provide insights into the electronic environment of the nitrogen atom and could be used to study interactions with biological macromolecules, such as proteins or nucleic acids, if the compound were to be investigated as a potential drug candidate. nih.gov

Table 3: Compound Names Mentioned in this Article

Synthetic Methodologies and Reaction Pathways for 1 6 Methoxyisoquinolin 1 Yl Ethanone

Established Synthetic Routes and Mechanistic Investigations of Key Steps

The construction of the 1-(6-methoxyisoquinolin-1-yl)ethanone scaffold can be achieved through various established routes, which can be broadly categorized as multi-step total syntheses or more flexible convergent and divergent strategies. littleflowercollege.edu.in

Multi-step synthesis involves the sequential transformation of functional groups from a readily available starting material to the final target molecule. littleflowercollege.edu.inudel.edu A plausible total synthesis for this compound can be designed based on classical isoquinoline (B145761) synthesis methods, where the product of one reaction becomes the starting material for the subsequent step. udel.edu

A representative retrosynthetic analysis would disconnect the target molecule at the C1-ethanone bond and the isoquinoline ring structure. This suggests a pathway beginning with a substituted phenethylamine (B48288) derivative, which can undergo cyclization to form the isoquinoline core, followed by functionalization at the C1 position.

A Plausible Multi-Step Pathway:

Starting Material Selection: The synthesis could commence from 3-methoxyphenethylamine.

Amide Formation: The amine is acylated, for instance, with acetyl chloride, to form the corresponding N-acetylphenethylamine.

Bischler-Napieralski Cyclization: The amide is then subjected to a dehydrative cyclization using an agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). This step forms a 3,4-dihydroisoquinoline (B110456) intermediate.

Aromatization: The dihydroisoquinoline is oxidized to the corresponding aromatic 6-methoxyisoquinoline (B27300). Common oxidizing agents for this step include palladium on carbon (Pd/C) or manganese dioxide (MnO₂).

C1-Functionalization: The final introduction of the ethanone (B97240) group at the C1 position can be challenging. One approach involves a Reissert reaction, where the 6-methoxyisoquinoline is treated with a cyanide source and an acyl chloride, followed by hydrolysis and subsequent manipulation to yield the desired ketone. Alternatively, direct acylation methods under specific catalytic conditions could be explored.

This linear approach, while conceptually straightforward, may require optimization at each stage to ensure high yields and avoid competing side reactions. youtube.comlibretexts.org

Convergent Synthesis: A convergent approach involves the independent synthesis of two or more key fragments of the target molecule, which are then combined in a late-stage coupling reaction. For this compound, a convergent strategy might involve:

Fragment A Synthesis: Preparation of a 4-methoxy-2-halobenzaldehyde derivative.

Fragment B Synthesis: Preparation of a suitable nitrogen-containing coupling partner, such as a protected aminoacetaldehyde or a vinyl amine equivalent.

Coupling and Cyclization: A palladium-catalyzed coupling reaction, for example, could join these two fragments, followed by an intramolecular cyclization to construct the isoquinoline ring system. organic-chemistry.org

Divergent Synthesis: A divergent strategy is valuable for creating a library of related compounds from a common intermediate. nih.govnih.gov In this context, a core intermediate, such as 6-methoxyisoquinoline or a 1-halo-6-methoxyisoquinoline, could be synthesized. This common precursor could then be subjected to various C-C bond-forming reactions to introduce a range of substituents at the C1 position, including the target ethanone group (e.g., via Stille or Suzuki coupling with an appropriate acetyl-containing partner) as well as other alkyl or aryl ketones. nih.gov This approach is highly efficient for structure-activity relationship (SAR) studies.

Chemo- and Regioselective Synthesis of the Isoquinoline Core with Methoxy (B1213986) and Ethanone Substituents

Achieving the specific substitution pattern of this compound hinges on chemo- and regioselective reactions that precisely control the placement of the methoxy and ethanone groups. mdpi.comrsc.org

Directed ortho metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org

The methoxy group (-OMe) is classified as a moderate DMG. organic-chemistry.org In a synthetic plan for this compound, DoM could be employed on a precursor like N-pivaloyl-3-methoxybenzylamine.

The amide or another suitable DMG directs the lithiation by an alkyllithium base (e.g., n-BuLi or s-BuLi), complexed with an additive like TMEDA, to the C2 position, which is ortho to the directing group. baranlab.org

The resulting aryllithium intermediate is then quenched with an electrophile that will ultimately become part of the heterocyclic ring. For example, reaction with an N,N-dimethylformamide (DMF) can introduce a formyl group. harvard.edu

Subsequent chemical transformations can convert this ortho-functionalized intermediate into the isoquinoline ring, ensuring the methoxy group resides at the correct position (which becomes position 6 after cyclization).

This method offers high regioselectivity, which is often difficult to achieve with traditional electrophilic aromatic substitution reactions that can yield mixtures of ortho and para products. wikipedia.org

| DoM Strategy Overview | |

| Directing Group (DMG) | Methoxy (-OMe), Amide (-CONR₂) |

| Organolithium Reagent | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi) |

| Additive | Tetramethylethylenediamine (TMEDA) |

| Key Step | Regioselective deprotonation ortho to the DMG. baranlab.org |

| Application | Introduction of a side chain necessary for subsequent cyclization. |

The formation of the isoquinoline core itself is the key ring-closing event. Several classical and modern methods are applicable.

Pomeranz-Fritsch-Bobbitt Cyclization: This method involves the acid-catalyzed cyclization of a benzylaminoacetal. mdpi.com For the target molecule, this would involve reacting 3-methoxybenzaldehyde (B106831) with an aminoacetal, followed by cyclization to form the 6-methoxyisoquinoline core.

Metal-Catalyzed Cyclizations: Modern organic synthesis provides numerous catalytic options. For instance, a 2-alkynylbenzaldehyde derivative can undergo a silver-catalyzed cyclization with an amine source to form the isoquinoline ring. thieme-connect.deresearchgate.net Similarly, palladium or copper catalysts can facilitate the coupling of o-halobenzaldehydes with terminal alkynes, followed by a cyclization step with an ammonia (B1221849) source to yield substituted isoquinolines. organic-chemistry.org

[4+2] Cycloaddition Reactions: These reactions can construct the pyridine (B92270) ring of the isoquinoline system in a single step from acyclic precursors. For example, a reaction between a substituted 2-aminobenzaldehyde (B1207257) and a suitable ketone under oxidative conditions can yield quinoline (B57606) derivatives, and analogous strategies can be adapted for isoquinolines. acs.org

Ring-Closing Metathesis (RCM): RCM has been applied to the synthesis of isoquinoline derivatives from appropriately designed diene precursors. nih.govnih.gov For example, an enamine derived from a dihydroisoquinoline precursor bearing an alkenyl chain can undergo RCM to form fused polycyclic systems, demonstrating the utility of this reaction for constructing the heterocyclic core. researchgate.net

| Ring-Closing Strategy | Precursors | Key Reagents/Catalysts | Reference |

| Pomeranz-Fritsch-Bobbitt | Benzylaminoacetal | Strong Acid (e.g., H₂SO₄) | mdpi.com |

| Silver-Catalyzed Cyclization | 2-Alkynylbenzaldoxime | Silver Triflate (AgOTf) | thieme-connect.deresearchgate.net |

| Palladium/Copper Tandem Cyclization | o-Iodobenzaldehyde, Terminal Alkyne | Pd and Cu catalysts, Ammonium Acetate | organic-chemistry.org |

| Ring-Closing Metathesis (RCM) | Diene-containing enamines/amides | Grubbs Catalyst | researchgate.net |

Catalytic Approaches in the Synthesis of this compound

Catalysis is integral to the efficient and selective synthesis of complex molecules like this compound. Transition metals such as rhodium, ruthenium, palladium, copper, and silver play pivotal roles in key bond-forming steps. nih.gov

Rhodium(III)-Catalyzed C-H Activation: A prominent strategy involves the Rh(III)-catalyzed C-H activation and annulation of aromatic ketoximes with alkynes or alkenes. rsc.org For instance, an acetophenone (B1666503) oxime derived from 3-methoxyacetophenone could react with an appropriate alkyne in the presence of a [Cp*RhCl₂]₂ catalyst. This process involves the directed C-H activation of the aromatic ring ortho to the oxime group, followed by insertion of the alkyne and reductive elimination to furnish the isoquinoline product. This approach was successfully used in the synthesis of Moxaverine, a structurally related isoquinoline derivative. rsc.org

Palladium and Copper-Catalyzed Annulation: Tandem reactions using palladium and copper catalysts are effective for constructing the isoquinoline skeleton. One such method involves the coupling of an o-iodobenzaldehyde imine with a terminal alkyne (Sonogashira coupling), followed by a copper-catalyzed intramolecular cyclization/imination sequence to afford the isoquinoline. organic-chemistry.org

Silver-Catalyzed Cyclization: Silver catalysts, particularly AgOTf, are effective in promoting the cyclization of 2-alkynyl benzyl (B1604629) azides or 2-alkynylbenzaldoximes to form the isoquinoline ring under mild conditions. organic-chemistry.orgthieme-connect.de This method is valued for its good functional group tolerance.

| Catalytic System | Reaction Type | Application in Synthesis | Reference |

| [Cp*RhCl₂]₂/Ag₂CO₃ | C-H Activation / Annulation | Reaction of an aromatic oxime with an alkyne/alkene to form the isoquinoline core. | rsc.org |

| Palladium / Copper | Coupling / Cyclization | Sequential Sonogashira coupling and annulation of an o-halobenzaldehyde derivative. | organic-chemistry.org |

| Silver Triflate (AgOTf) | Electrophilic Cyclization | Intramolecular cyclization of 2-alkynyl benzyl derivatives. | thieme-connect.de |

| Ruthenium(II) | C-H Functionalization / Annulation | Reaction of primary benzylamines with sulfoxonium ylides. | organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the construction of complex molecular architectures, and several strategies can be envisaged for the synthesis of this compound. While specific literature for the direct synthesis of this exact molecule is not abundant, general principles of transition metal-catalyzed reactions on isoquinoline systems can be applied.

One plausible approach involves the direct C-H acylation of 6-methoxyisoquinoline. Catalytic systems based on palladium (Pd), rhodium (Rh), or ruthenium (Ru) have been effectively used for the C-H functionalization of heterocycles. For instance, a palladium-catalyzed C-H acylation could proceed using an appropriate acetylating agent. The methoxy group at the 6-position is an electron-donating group, which can influence the regioselectivity of the acylation, directing it to specific positions on the benzene (B151609) ring, though C-1 acylation would require specific directing group strategies.

Another strategy could involve a cross-coupling reaction. For example, a 1-halo-6-methoxyisoquinoline could be coupled with an acetyl-containing organometallic reagent, such as an acetyl-stannane (Stille coupling) or an acetyl-boronic acid derivative (Suzuki coupling), in the presence of a palladium catalyst. Conversely, a 1-organometallic-6-methoxyisoquinoline derivative could be reacted with an acetylating agent like acetyl chloride.

A summary of potential transition metal-catalyzed approaches is presented in Table 1.

| Catalyst System | Proposed Reaction | Potential Acetylating Agent | Key Features |

| Pd(OAc)₂ / Ligand | Direct C-H Acylation | Acetyl Anhydride, Acetyl Chloride | Requires directing group for C-1 selectivity |

| Pd(PPh₃)₄ | Stille Coupling | Acetyltributylstannane | Milder conditions, but tin reagents are toxic |

| PdCl₂(dppf) | Suzuki Coupling | Acetylboronic acid | Generally good yields and functional group tolerance |

| Ru(II) complexes | C-H Functionalization | Aldehydes (decarboxylative acylation) | Can offer alternative regioselectivity |

Table 1: Potential Transition Metal-Catalyzed Syntheses

Detailed research into related structures suggests that the choice of ligand, solvent, and temperature is crucial for achieving high yield and selectivity in these transformations.

Organocatalytic Applications

Organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations. While direct organocatalytic acylation of the C-1 position of an isoquinoline is not a widely established method, some conceptual approaches can be considered.

One hypothetical strategy could involve the activation of the isoquinoline nucleus towards nucleophilic attack. Chiral N-heterocyclic carbenes (NHCs) or Brønsted acids could potentially be used to generate a reactive intermediate from 6-methoxyisoquinoline, which could then be trapped by an electrophilic acetyl source.

Alternatively, an organocatalyst could activate the acetylating agent. For instance, a chiral base could deprotonate a pro-nucleophilic acetyl source, which would then add to an activated isoquinolinium species. The development of such a reaction would require significant methodological investigation to control the reactivity and selectivity.

A representative table of potential organocatalytic approaches is shown in Table 2.

| Organocatalyst Type | Proposed Activation Mode | Potential Reagents | Challenges |

| N-Heterocyclic Carbene (NHC) | Umpolung of an acetyl source | Acetylating agent | Controlling reactivity and side reactions |

| Chiral Brønsted Acid | Activation of isoquinoline | 6-Methoxyisoquinoline, Acetylating agent | Achieving sufficient activation and enantioselectivity |

| Chiral Base | Deprotonation of acetyl source | Pro-nucleophilic acetyl source, Activated isoquinoline | Basicity compatibility with substrates |

Table 2: Conceptual Organocatalytic Approaches

The field of organocatalytic C-H functionalization is rapidly evolving, and future developments may provide a direct and efficient route to 1-acetylated isoquinolines.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of paramount importance to minimize environmental impact.

Solvent-Free Reactions and Alternative Reaction Media

Traditional organic syntheses often rely on volatile and hazardous organic solvents. For the synthesis of this compound, exploring solvent-free conditions or the use of greener solvents is a key objective.

Solvent-free acylation reactions have been reported for various substrates, often utilizing microwave irradiation to accelerate the reaction and improve yields. mdpi.com A potential solvent-free approach for the target molecule could involve the direct reaction of 6-methoxyisoquinoline with an acetylating agent in the presence of a solid-supported catalyst, which can be easily recovered and reused.

Alternative, greener solvents could include water, ionic liquids, or deep eutectic solvents. While the solubility of the starting materials might be a challenge in water, the use of phase-transfer catalysts or surfactants could facilitate the reaction. Ionic liquids, with their low vapor pressure and high thermal stability, could serve as both solvent and catalyst in some instances.

Atom Economy and E-Factor Analysis

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. libretexts.orgsheldon.nl Atom economy calculates the proportion of reactant atoms that are incorporated into the final product, while the E-Factor measures the total mass of waste produced per unit of product.

A hypothetical synthesis of this compound via a Minisci-type acylation of 6-methoxyisoquinoline with acetaldehyde (B116499) and an oxidant like potassium persulfate can be analyzed.

Reaction: C₁₀H₉NO + CH₃CHO + K₂S₂O₈ → C₁₂H₁₁NO₂ + 2KHSO₄

Molecular Weights:

6-Methoxyisoquinoline (C₁₀H₉NO): 159.18 g/mol

Acetaldehyde (CH₃CHO): 44.05 g/mol

Potassium Persulfate (K₂S₂O₈): 270.32 g/mol

this compound (C₁₂H₁₁NO₂): 201.22 g/mol

Potassium Bisulfate (KHSO₄): 136.17 g/mol (2 equivalents are produced)

Atom Economy Calculation:

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100

% Atom Economy = (201.22 / (159.18 + 44.05 + 270.32)) x 100 ≈ 42.5%

E-Factor Calculation (assuming 80% yield):

Mass of product = 201.22 * 0.80 = 160.98 g

Mass of waste = (Mass of reactants) - (Mass of product) = (159.18 + 44.05 + 270.32) - 160.98 = 312.57 g

E-Factor = Mass of waste / Mass of product = 312.57 / 160.98 ≈ 1.94

This analysis highlights that even with a good yield, the atom economy is relatively low due to the use of a high molecular weight oxidant, leading to a significant amount of waste.

Strategies for Improving Reaction Yields, Selectivity, and Purity

Optimizing the synthesis of this compound requires careful consideration of various factors to maximize yield, control regioselectivity, and ensure high purity of the final product.

Key strategies include:

Catalyst and Ligand Screening: In transition metal-catalyzed reactions, the choice of metal, its oxidation state, and the coordinating ligands can dramatically influence reactivity and selectivity. A thorough screening of different catalyst systems is essential.

Reaction Conditions Optimization: Parameters such as temperature, reaction time, and concentration of reactants need to be systematically optimized. Techniques like Design of Experiments (DoE) can be employed for efficient optimization.

Directing Groups: To achieve high regioselectivity in C-H functionalization reactions, the use of a directing group that can coordinate to the metal catalyst and guide it to the desired C-H bond is a powerful strategy. For C-1 acylation, a removable directing group at the N-2 position could be employed.

Purification Techniques: High-performance liquid chromatography (HPLC) and column chromatography are standard methods for purifying the product. Recrystallization can also be an effective method for obtaining highly pure crystalline material.

A summary of strategies to improve the synthesis is provided in Table 3.

| Parameter | Strategy | Expected Outcome |

| Yield | Optimization of catalyst loading, temperature, and reaction time. Use of microwave irradiation. | Increased conversion of starting materials to product. |

| Selectivity | Use of appropriate directing groups for C-H activation. Tuning of ligand steric and electronic properties. | Preferential formation of the 1-acetylated isomer over other isomers. |

| Purity | Effective work-up procedures to remove byproducts. Advanced purification techniques like preparative HPLC. | Isolation of the target compound with high purity, free from isomers and residual reagents. |

Table 3: Strategies for Improving Synthesis Outcomes

By systematically applying these strategies, it is possible to develop a robust and efficient synthesis for this compound.

Reactivity, Derivatization, and Functional Group Transformations of 1 6 Methoxyisoquinolin 1 Yl Ethanone

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Ring System

The isoquinoline ring system is a fusion of a benzene (B151609) and a pyridine (B92270) ring, and its reactivity is influenced by both components. thieme-connect.de The nitrogen atom in the isoquinoline ring is basic and can be protonated or alkylated. thieme-connect.de Electrophilic substitution reactions typically occur on the benzene ring, primarily at the C5 and C8 positions. thieme-connect.de The presence of the electron-donating methoxy (B1213986) group at the C6 position is expected to activate the benzene ring towards electrophilic attack, potentially influencing the regioselectivity of substitution. amerigoscientific.comrsc.org

Conversely, the pyridine ring is generally electron-deficient and more susceptible to nucleophilic attack. The electron-withdrawing nature of the imine nitrogen makes the carbon atoms of the pyridine ring, particularly C1 and C3, electrophilic. thieme-connect.de However, in 1-(6-methoxyisoquinolin-1-yl)ethanone, the C1 position is already substituted. Nucleophilic aromatic substitution (SNAr) reactions are plausible, especially if a good leaving group is present on the ring. researchgate.netlibretexts.org The cationization of the nitrogen atom further enhances the ring's susceptibility to nucleophilic attack at all positions. researchgate.net

Transformations Involving the Ethanone (B97240) Moiety

The ethanone group at the C1 position is a versatile handle for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Reductions and Oxidations

The ketone of the ethanone moiety can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. For instance, the reduction of similar isoquinoline derivatives has been documented. rsc.org Mechanochemical methods using iron powder and water have also been reported for the reduction of nitroarenes, suggesting a potential green chemistry approach for the reduction of the ketone. rsc.org

Oxidation of the ethanone moiety is less common but can be envisioned. Oxidative cleavage of the C-C bond between the carbonyl carbon and the methyl group would lead to the corresponding carboxylic acid. Oxidative coupling reactions have also been observed in related quinoline (B57606) systems. For example, the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol (B145695) has been reported to yield anti-α,β-epoxy ketones. rsc.org

Condensation and Alkylation Reactions

The α-protons of the ethanone group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones to form β-hydroxy ketones. researchgate.netorgsyn.org Alkylation of the enolate with alkyl halides provides a straightforward method to introduce alkyl groups at the α-position. These reactions significantly expand the structural diversity of derivatives that can be synthesized from this compound.

Reactivity of the Methoxy Group and its Role in Directed Functionalization

The methoxy group at the C6 position is an electron-donating group that influences the reactivity of the isoquinoline ring. amerigoscientific.com It can activate the benzene ring towards electrophilic substitution. rsc.org While the methoxy group itself can be cleaved to the corresponding phenol, its primary role is often to direct functionalization to specific positions on the ring. The presence of heteroatoms like nitrogen can, however, complicate directed C-H activation reactions by coordinating to the metal catalyst. nih.gov

In some cases, methoxy groups have been shown to exhibit carbene-like reactivity, initiating C-C bond formation. rsc.org Furthermore, the methoxy group can be a target for nucleophilic displacement, although this is less common than with halides. thieme-connect.de

Selective Functionalization and Late-Stage Modification Strategies

Selective functionalization of complex molecules like this compound is crucial for the development of new derivatives with specific properties. Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry to modify bioactive compounds. nih.govnih.govacs.org This approach allows for the introduction of various functional groups at a late stage of the synthesis, enabling the rapid exploration of structure-activity relationships.

Directed C-H functionalization is a key strategy for achieving regioselectivity. nih.govnih.gov By choosing the appropriate directing group and catalyst, it is possible to functionalize specific C-H bonds. For isoquinolines, both proximal and distal C-H activation can be achieved, leading to functionalization at different positions. youtube.com For example, using a palladium catalyst might favor distal functionalization, while a rhodium catalyst could lead to proximal functionalization. youtube.com

Computational Chemistry and Theoretical Modeling of 1 6 Methoxyisoquinolin 1 Yl Ethanone

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Property Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For a novel compound such as 1-(6-Methoxyisoquinolin-1-yl)ethanone, where extensive experimental data may be limited, QSPR offers a valuable in silico approach to predict a range of its properties, thereby guiding further research and application.

The fundamental principle of QSPR is that the chemical structure, as encoded by various molecular descriptors, dictates the properties of a substance. By developing a robust model from a dataset of structurally related compounds with known properties, the properties of new or untested molecules can be reliably estimated. These models are particularly instrumental in the early phases of drug discovery and material science for screening large libraries of compounds and prioritizing candidates with desirable characteristics.

A typical QSPR study involves several key stages: the careful selection of a dataset of molecules, the calculation of a wide array of molecular descriptors for each molecule, the development of a mathematical model using statistical techniques like multiple linear regression, and rigorous validation of the model's predictive power.

For this compound, a QSPR model would be constructed using a training set of diverse isoquinoline (B145761) derivatives with experimentally determined properties. A broad spectrum of molecular descriptors would be calculated to capture the constitutional, topological, and electronic characteristics of these molecules.

Table 1: Illustrative Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Class | Specific Descriptor | Description | Relevance to Property Prediction |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences properties like boiling point and density. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | Relates to molecular flexibility and conformational behavior. | |

| Topological | Wiener Index | A distance-based index reflecting molecular branching. | Correlates with physicochemical properties like boiling point and viscosity. |

| Zagreb Indices | Descriptors based on the degrees of vertices in the molecular graph. | Used to model various thermodynamic properties. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular interactions. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's reactivity and electronic transitions. ucsb.edu | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | Crucial for predicting pharmacokinetic properties like absorption and distribution. |

Once a statistically significant QSPR model is established, it can be employed to predict the properties of this compound. The interpretation of the model can also provide valuable insights into which structural features are most influential in determining a specific property. For instance, a positive coefficient for LogP in a model predicting a certain biological activity would suggest that higher lipophilicity is favorable for that activity.

Table 2: Hypothetical QSPR-Predicted Properties for this compound

| Property | Predicted Value | Brief Description |

| Aqueous Solubility (LogS) | -3.5 | The logarithm of the molar solubility in water, indicating moderate solubility. |

| Boiling Point (°C) | 320.5 | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. |

| LogP | 2.8 | Indicates a preference for a non-polar environment over a polar one, suggesting good membrane permeability. |

| Molar Refractivity | 65.4 cm³/mol | A measure of the total polarizability of a mole of the substance. |

| Polarizability (ų) | 25.1 | The ability of the electron cloud to be distorted by an external electric field. |

It is imperative to note that the accuracy of QSPR predictions is contingent upon the quality and diversity of the training data, the appropriateness of the selected descriptors, and the statistical validity of the model. Therefore, while QSPR provides powerful predictive capabilities, experimental verification of the predicted properties remains the ultimate standard.

Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Level for 1 6 Methoxyisoquinolin 1 Yl Ethanone

Molecular Target Identification and Validation Using Proteomic and Genomic Approaches

No studies utilizing proteomic or genomic approaches to identify the molecular targets of 1-(6-Methoxyisoquinolin-1-yl)ethanone have been found in the public domain. Such investigations are crucial for understanding the primary binding partners of a compound within a biological system. Techniques like affinity purification-mass spectrometry (AP-MS), yeast two-hybrid screening, or drug affinity responsive target stability (DARTS) could be employed to identify proteins that directly interact with this compound. Furthermore, genomic approaches, such as CRISPR-Cas9 screening or transcriptome analysis (RNA-seq), would be invaluable for identifying genes that are essential for the compound's activity or whose expression is significantly altered upon treatment.

Enzyme Kinetic Studies and Inhibition Mechanisms (e.g., competitive, non-competitive, uncompetitive)

There is no available information on the effects of this compound on any specific enzyme. To characterize such interactions, a compound would typically be screened against a panel of enzymes. If inhibitory activity is detected, detailed enzyme kinetic studies would be performed. These studies, following the principles of Michaelis-Menten kinetics, would determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Kᵢ). This information is fundamental to understanding how the compound affects enzyme function.

Receptor Binding Assays and Ligand-Receptor Interaction Profiling in vitro

No data from receptor binding assays for this compound are currently available. Receptor binding assays are essential for determining the affinity and selectivity of a compound for various receptors. These assays typically involve competitive binding experiments where the test compound competes with a radiolabeled ligand for binding to a specific receptor. A comprehensive profiling would involve screening against a broad panel of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, to establish a ligand-receptor interaction profile.

Modulation of Cellular Pathways and Signaling Cascades in in vitro Models

Specific studies on the modulation of cellular pathways by this compound are absent from the scientific literature. Investigating these effects is key to linking molecular interactions with cellular outcomes.

Cell Viability and Proliferation Assays (non-human cell lines)

There are no published studies that have assessed the impact of this compound on the viability or proliferation of any non-human cell lines. Such assays, for instance using MTT or resazurin-based methods, are fundamental first steps in determining the cytotoxic or cytostatic potential of a compound.

Apoptosis Induction and Autophagy Modulation in Cellular Systems

No research has been conducted to determine if this compound can induce apoptosis or modulate autophagy in cellular systems. Standard assays to investigate these phenomena include TUNEL staining or Annexin V/propidium iodide staining for apoptosis, and the monitoring of LC3 conversion or p62 degradation for autophagy.

Impact on Gene Expression and Protein Synthesis

The effect of this compound on gene expression and protein synthesis remains uninvestigated. Techniques such as quantitative real-time PCR (qRT-PCR) for specific genes of interest or broader transcriptomic analyses (e.g., RNA sequencing) would be required to understand the compound's impact on the cellular transcriptome. Similarly, methods like Western blotting or proteomic analyses could reveal changes in protein expression levels.

Subcellular Localization and Intracellular Trafficking Studies

Currently, there is a notable absence of published research focusing on the subcellular localization and intracellular trafficking of this compound. Understanding where a compound accumulates within a cell is crucial for elucidating its mechanism of action and potential off-target effects. Techniques such as high-resolution microscopy using fluorescently-tagged analogs or cell fractionation followed by analytical quantification would be necessary to determine its distribution in compartments like the nucleus, mitochondria, endoplasmic reticulum, or cytoplasm. Without such studies, any discussion on its movement and accumulation within cellular environments remains speculative.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Approaches for Novel Ligand Development

The principles of Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) are well-established methodologies for the development of new therapeutic agents. SBDD relies on the three-dimensional structural information of a biological target to design and optimize ligands with high affinity and selectivity. mlsb.ionih.gov FBDD, on the other hand, involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a target, which are then optimized into more potent lead compounds. nih.govresearchgate.net

While isoquinoline (B145761) derivatives are frequently utilized in FBDD campaigns to develop inhibitors for various protein targets, including kinases, specific examples of the direct use of this compound as a starting fragment or lead compound in such studies are not readily found in the literature. researchgate.netnih.gov For instance, a fragment-based approach was successfully employed to develop potent inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), starting from a micromolar isoquinoline-containing hit and optimizing it to a clinical candidate. nih.gov However, the initial fragment and the final compound were structurally distinct from this compound.

The potential utility of this compound in SBDD or FBDD would depend on its ability to form favorable interactions with a specific biological target. To assess this, its binding would need to be experimentally validated using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). In the absence of such data, its role in rational drug design remains theoretical.

Biological Activity Profiling of 1 6 Methoxyisoquinolin 1 Yl Ethanone in in Vitro and in Vivo Non Human Experimental Systems

Antimicrobial Activity against Specific Microbial Strains (e.g., bacterial, fungal, viral targets in in vitro assays)

While direct studies on 1-(6-Methoxyisoquinolin-1-yl)ethanone are not available, the broader class of isoquinoline (B145761) derivatives has demonstrated significant antimicrobial potential. For example, certain alkynyl isoquinolines have shown potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. These compounds appear to disrupt cell wall and nucleic acid biosynthesis in bacteria nih.gov. Similarly, other synthetic isoquinoline compounds have been reported to possess activity against various bacterial and fungal strains nih.govresearchgate.net. The antimicrobial efficacy of such compounds is often evaluated through the determination of Minimum Inhibitory Concentration (MIC) values.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | Not Determined |

| Escherichia coli | Not Determined |

| Candida albicans | Not Determined |

Future research could involve screening this compound against a panel of clinically relevant bacterial and fungal pathogens to determine its MIC and potential as an antimicrobial agent.

Antiparasitic Activity in Protozoan or Helminth Models (in vitro and non-human in vivo)

The 8-aminoquinoline scaffold, a related structure, is the basis for the antimalarial drug primaquine, which is effective against the relapsing forms of malaria nih.gov. Analogs of 8-aminoquinolines have shown efficacy against various parasites, including Plasmodium, Trypanosoma, and Leishmania species in animal models nih.gov. This suggests that isoquinoline-containing compounds like this compound could be investigated for their antiparasitic properties. In vitro assays using cultured parasites and in vivo studies in infected rodent models are common methods for evaluating such activity.

Table 2: Potential Antiparasitic Screening Models for this compound

| Parasite Model | Assay Type | Endpoint |

|---|---|---|

| Plasmodium falciparum | In vitro culture | Parasite viability |

| Trypanosoma cruzi | In vitro culture | Amastigote proliferation |

| Leishmania donovani | In vitro macrophage assay | Intracellular amastigote survival |

Insecticidal or Herbicidal Efficacy in Model Organisms

Benzylisoquinoline alkaloids isolated from plants have demonstrated insecticidal effects against agricultural pests like the fruit fly Drosophila melanogaster and the codling moth Cydia pomonella mdpi.comresearchgate.net. These compounds can cause mortality, feeding alterations, and developmental deformations in insects mdpi.comresearchgate.net. Furthermore, certain synthetic derivatives of 1-indanone, which can be structurally related to parts of the isoquinoline skeleton, have been explored for their insecticidal, fungicidal, and herbicidal activities beilstein-journals.org. The potential of this compound in these areas could be assessed through bioassays on common insect pests and weed species.

Biological Effects in Non-Mammalian Organisms (e.g., zebrafish, C. elegans, Drosophila models for phenotypic screening)

Non-mammalian model organisms are valuable tools for high-throughput screening and for identifying the biological effects of novel compounds. The zebrafish (Danio rerio) model, for instance, is increasingly used in pharmaceutical development to study the effects of chemical compounds on vertebrate development and physiology nih.gov. Similarly, the nematode Caenorhabditis elegans is a well-established model for studying longevity and stress resistance, with compounds like 6-gingerol showing life-extending properties in this system nih.gov. Phenotypic screening of this compound in these models could reveal a wide range of biological activities.

Investigation of Immunomodulatory Effects in Isolated Immune Cells or Non-Human Models

Phytochemicals, including various alkaloids, are known to possess immunomodulatory properties by targeting signaling pathways involved in inflammation nih.gov. For example, they can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in immune cells nih.gov. The potential immunomodulatory effects of this compound could be investigated using in vitro assays with isolated immune cells (e.g., macrophages, lymphocytes) stimulated with inflammatory agents, or in animal models of inflammation.

Assessment of Specific Physiological Responses in Animal Models for Basic Biological Understanding (e.g., CNS activity in rodents without clinical implication, metabolic studies in animal models)

The metabolic fate of xenobiotics, including compounds with isoquinoline structures, is a critical area of study. Advanced analytical techniques like liquid chromatography-mass spectrometry are used to identify metabolites in animal models, providing insights into the compound's biotransformation and potential toxicological pathways nih.gov. Given that many isoquinoline alkaloids interact with the central nervous system (CNS), preliminary studies in rodents could explore the potential CNS activity of this compound through behavioral observations.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Primaquine |

| 6-Gingerol |

| TNF-α |

| IL-1β |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 1 6 Methoxyisoquinolin 1 Yl Ethanone Analogues

Design and Synthesis of Systematic Analogues with Modifications to the Isoquinoline (B145761) Core

The isoquinoline core is a critical determinant of the pharmacological profile of this class of compounds. Modifications to this heterocyclic system can significantly impact biological activity by altering factors such as binding interactions with target proteins, solubility, and metabolic stability.

Systematic synthetic strategies are employed to generate a diverse library of analogues with modifications to the isoquinoline nucleus. These strategies often involve multi-step reaction sequences, beginning with the construction of the core isoquinoline ring system, followed by the introduction of various substituents. Common synthetic routes include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and more contemporary transition metal-catalyzed cross-coupling reactions to introduce diversity at various positions of the isoquinoline ring. nih.gov

For instance, the synthesis of analogues with substituents at different positions of the aromatic part of the isoquinoline ring can be achieved by starting with appropriately substituted phenylacetonitriles or phenethylamines. These precursors can then be cyclized to form the desired isoquinoline scaffold. Further modifications, such as halogenation, nitration, or the introduction of alkyl or aryl groups, can be performed on the intact isoquinoline ring to explore the SAR.

Impact of Substituent Variations on the Methoxy (B1213986) and Ethanone (B97240) Groups

The methoxy and ethanone groups at positions 6 and 1, respectively, are key features of the lead compound and their modification provides valuable insights into the SAR.

The Methoxy Group: The 6-methoxy group can influence activity through both steric and electronic effects. Its replacement with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) or with electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., amino) can modulate the electron density of the isoquinoline ring system and its interaction with biological targets. Studies on related quinoline (B57606) derivatives have shown that the nature and position of substituents on the aromatic ring significantly affect their anticancer activity. nih.gov

The Ethanone Group: The ethanone (acetyl) group at the C1 position is a crucial pharmacophoric element. Modifications to this group can profoundly alter biological activity.

| Modification of the Ethanone Group | Rationale for Investigation | Potential Impact on Activity |

| Chain Length Variation | To probe the size of the binding pocket. | Longer or shorter alkyl chains may enhance or diminish binding affinity. |

| Introduction of Aromatic Rings | To explore potential pi-pi stacking interactions. | May lead to increased potency through additional binding interactions. |

| Conversion to other Functional Groups | To investigate the importance of the carbonyl group for hydrogen bonding or as a reactive center. | Replacement with an alcohol, amine, or amide can significantly alter the binding mode and mechanism of action. |

For example, reduction of the ketone to a secondary alcohol introduces a chiral center and a hydrogen bond donor, which can lead to different and potentially more specific interactions with the target.

Stereochemical Effects on Biological Activity and Molecular Interactions

The introduction of a chiral center, particularly at the C1 position of the isoquinoline ring, can have a profound impact on biological activity. The two enantiomers of a chiral molecule can exhibit significantly different potencies and even different pharmacological effects due to the stereospecific nature of drug-receptor interactions.

The synthesis of enantiomerically pure analogues is crucial for elucidating these stereochemical effects. This can be achieved through various methods, including the use of chiral starting materials, chiral catalysts for asymmetric synthesis, or the separation of racemic mixtures using chiral chromatography. Studies on C1-substituted tetrahydroisoquinolines have demonstrated that the stereochemistry at this position is a critical determinant of their biological activity.

The differential activity of enantiomers can be rationalized by their distinct three-dimensional arrangements, which dictate how they fit into the chiral binding site of a target protein. One enantiomer may adopt a conformation that allows for optimal interactions with key amino acid residues, while the other may be unable to achieve the same favorable binding pose.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.govresearchgate.net By correlating molecular descriptors (physicochemical, topological, and electronic properties) with observed activity, QSAR models can be developed to predict the activity of novel, untested compounds. nih.gov

For a series of 1-(6-methoxyisoquinolin-1-yl)ethanone analogues, a QSAR study would typically involve the following steps:

Data Set Preparation: A set of analogues with their corresponding, accurately measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue using specialized software.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A statistically significant QSAR model can be a powerful tool for prioritizing the synthesis of new analogues with potentially improved activity, thereby saving time and resources in the drug discovery process.

Identification of Key Pharmacophores and Active Sites

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govmdpi.com The identification of the key pharmacophoric features of this compound analogues is essential for understanding their mechanism of action and for designing new molecules with improved affinity and selectivity.

Pharmacophore models can be generated using ligand-based or structure-based approaches. In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be developed by aligning a set of active molecules and identifying the common chemical features that are essential for their activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govugm.ac.id

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that possess the desired pharmacophoric features. This virtual screening approach can significantly accelerate the discovery of new lead compounds.

Ligand Efficiency and Lipophilicity Efficiency Analyses

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). It provides a measure of the binding energy per atom. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms.

Lipophilic Ligand Efficiency (LLE): This metric combines potency and lipophilicity (logP or logD). It is calculated as the pIC50 (or pKi) minus the logP (or logD). A higher LLE value is preferred, as it suggests that the compound's potency is not solely driven by increasing lipophilicity, which can often lead to undesirable properties such as poor solubility and non-specific toxicity. sciforschenonline.orgresearchgate.net

Advanced Analytical Techniques for Research and Characterization of 1 6 Methoxyisoquinolin 1 Yl Ethanone

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For 1-(6-Methoxyisoquinolin-1-yl)ethanone, HRMS can provide an accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₂H₁₁NO₂. sigmaaldrich.comsigmaaldrich.com Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are often employed for this purpose. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments can be utilized to investigate the fragmentation pathways of the protonated molecule. epa.govcore.ac.uk By inducing fragmentation and analyzing the resulting product ions, researchers can deduce the structural components of the molecule. epa.gov This information is crucial for confirming the connectivity of the methoxyisoquinoline and acetyl groups. Databases of mass spectra for isoquinoline (B145761) alkaloids can aid in the interpretation of these fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. ipb.ptemory.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for the complete assignment of proton (¹H) and carbon (¹³C) signals. nih.govnih.gov

For this compound, a standard ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons, providing initial information about the aromatic and aliphatic regions of the molecule. youtube.com The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. youtube.com

To resolve ambiguities and establish connectivity, 2D NMR experiments are essential: youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the isoquinoline ring system and the acetyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it can show correlations between the acetyl protons and the C1 carbon of the isoquinoline ring, confirming the attachment of the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. ipb.pt

While specific NMR data for this compound is not widely published, data for similar substituted isoquinolines and quinolines can serve as a reference for expected chemical shifts and coupling patterns. nih.govrsc.org

In cases where a compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) spectroscopy can be a valuable characterization tool. nih.gov It provides information about the local environment of atoms in the solid state, which can differ between polymorphs. Techniques like ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) can distinguish between different crystalline arrangements. ipb.ptmdpi.com For heterocyclic compounds, ¹⁵N ssNMR can also provide valuable structural information. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. frontiersin.org The resulting spectra serve as a "molecular fingerprint," unique to the compound's structure. researchgate.net

For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to its functional groups:

C=O stretch: A strong absorption in the IR spectrum, typically around 1680-1700 cm⁻¹, is expected for the ketone carbonyl group.

C-O stretch: Bands associated with the methoxy (B1213986) group would appear in the fingerprint region.

Aromatic C=C and C-H stretches: These vibrations would be observed in characteristic regions of the spectra, confirming the presence of the isoquinoline ring. researchgate.netnih.gov

These techniques are particularly useful for identifying the presence of specific functional groups and can be used for rapid quality control. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination in Research Solutions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. youtube.com Conjugated systems, such as the isoquinoline ring in this compound, absorb UV or visible light, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

X-ray Diffraction (XRD) and Neutron Diffraction for Crystalline Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govrsc.org If a suitable crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions, confirming its absolute structure. mdpi.commdpi.com For powdered samples, powder XRD can provide information about the crystalline nature of the material. mdpi.com

Neutron diffraction is a complementary technique to XRD. wikipedia.org While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly useful for accurately locating light atoms like hydrogen, which is often difficult with XRD. wikipedia.org It is also a powerful tool for studying magnetic structures. wikipedia.org For complex heterocyclic systems, neutron diffraction can provide crucial details about hydrogen bonding and other subtle structural features. aps.org

Chromatographic Methods for Purity Assessment, Isomer Separation, and Preparative Scale Purification in Research

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which has a relatively high boiling point, GC analysis may require high temperatures or derivatization to increase its volatility.

GC is particularly useful for assessing the presence of volatile impurities that may not be easily detected by HPLC, such as residual solvents from the synthesis process. The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.

A typical GC analysis would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column is housed in an oven where the temperature can be programmed to increase over time, facilitating the separation of compounds with different boiling points.

For the analysis of this compound, a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) would likely be used. Detection is most commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (GC-MS), which provides structural information for peak identification. GC-MS is a highly specific and sensitive technique that can be used to identify and quantify trace-level impurities.

While direct GC analysis is possible, derivatization might be employed to improve the chromatographic properties of this compound. For instance, reduction of the ketone functionality to an alcohol followed by silylation could increase its volatility and improve peak shape.

Table 2: Hypothetical GC-MS Parameters for Volatile Derivatives of this compound

| Parameter | Value |

|---|---|

| GC Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Mass Range | 40-550 amu |

Supercritical Fluid Chromatography (SFC) for Enantioseparations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering several advantages over HPLC, including faster separations and reduced use of organic solvents. The mobile phase in SFC is typically supercritical carbon dioxide, often mixed with a small amount of an organic modifier like an alcohol. researchgate.net

For the enantioseparation of this compound, which is likely to exist as a pair of enantiomers if a chiral center is introduced during synthesis or derivatization, SFC on a chiral stationary phase is the method of choice. Polysaccharide-based CSPs are widely used and have shown high success rates for the enantioseparation of a broad range of compounds. researchgate.net

Method development in SFC involves screening different CSPs and organic modifiers (co-solvents) to achieve optimal resolution. researchgate.net For basic compounds like isoquinolines, the addition of a basic additive to the modifier can improve peak shape and separation. researchgate.net

SFC is not only an analytical technique but can also be scaled up for preparative enantioseparations, allowing for the isolation of individual enantiomers in sufficient quantities for further research. The use of supercritical CO2 as the primary mobile phase component makes the evaporation of the collected fractions straightforward, which is a significant advantage in preparative work.

Table 3: Typical SFC Conditions for Chiral Separation of Isoquinoline Derivatives

| Parameter | Value |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based, 5 µm) |

| Mobile Phase | Supercritical CO2 / Methanol (with 0.1% diethylamine) researchgate.net |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 254 nm |

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical methods offer valuable insights into the redox properties of this compound and can be employed for in-situ reaction monitoring. These techniques measure the current response of a system to an applied electrical potential.

Cyclic Voltammetry (CV):

Cyclic voltammetry is a primary electrochemical technique used to study the oxidation and reduction processes of a molecule. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is obtained which can reveal the redox potentials of the compound. For this compound, CV can be used to determine its oxidation and reduction potentials, providing information about its electron-donating or -accepting capabilities. The electrochemical behavior of isoquinoline derivatives is often pH-dependent, and CV studies at different pH values can elucidate the role of protons in the redox reactions.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV):

Differential Pulse Voltammetry and Square Wave Voltammetry are more sensitive techniques than CV and are often used for quantitative analysis. These methods can be employed to determine the concentration of this compound in a sample with high precision. They can also be used to verify the number of electrons involved in the redox processes.

Reaction Monitoring:

Electrochemical methods can be used to monitor the progress of reactions involving this compound in real-time. For instance, during a synthesis or a degradation study, the concentration of the starting material or the formation of a product can be tracked by monitoring the change in the current at a specific potential. This provides a continuous and non-invasive way to study reaction kinetics.

The redox potentials of isoquinoline derivatives can be influenced by substituents on the ring system. The electron-donating methoxy group at the 6-position in this compound is expected to influence its oxidation potential compared to the unsubstituted analog.

Table 4: Representative Electrochemical Data for Related Isoquinoline Derivatives

| Technique | Parameter Measured | Typical Value for Isoquinoline Derivatives | Reference |

|---|---|---|---|

| Cyclic Voltammetry | Oxidation Potential (Epa) | +0.8 to +1.5 V vs. Ag/AgCl | |

| Cyclic Voltammetry | Reduction Potential (Epc) | -0.5 to -1.5 V vs. Ag/AgCl | |

| Differential Pulse Voltammetry | Peak Potential (Ep) | pH-dependent |

Emerging Applications and Future Research Directions for 1 6 Methoxyisoquinolin 1 Yl Ethanone

Utility as a Chemical Probe for Biological Systems

While direct studies labeling 1-(6-methoxyisoquinolin-1-yl)ethanone as a chemical probe are not extensively documented, its structural similarity to isoquinoline (B145761) alkaloids, which are known to have diverse biological activities, suggests its potential in this area. mdpi.com Isoquinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry, often interacting with a wide range of biological targets. mdpi.com The methoxy (B1213986) and ethanone (B97240) groups on the isoquinoline core of this compound offer specific points for potential interaction with proteins and other biological macromolecules.

Future research could focus on synthesizing fluorescently labeled or biotinylated derivatives of this compound. These modified versions could be used to identify and isolate its cellular binding partners, thereby elucidating its mechanism of action and potential therapeutic targets. The development of such probes would be a significant step in understanding the compound's bioactivity.

Role as a Synthetic Building Block in Complex Molecule Synthesis

The isoquinoline framework is a cornerstone in the synthesis of numerous natural products and pharmaceutically active compounds. mdpi.com The functional groups present in this compound make it a valuable precursor for creating more complex molecular architectures. The ethanone group, for instance, can be a reactive handle for a variety of chemical transformations, including aldol (B89426) condensations, reductions to alcohols, or conversion to amines via reductive amination.

Research has demonstrated the use of related ethanone-substituted heterocycles as key intermediates in the synthesis of complex molecules. For example, a similar building block, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a crucial intermediate in the synthesis of the COX-2 inhibitor Etoricoxib. google.com This highlights the potential of this compound to serve as a starting material for the synthesis of novel therapeutic agents. The diastereoselective synthesis of tetrahydroisoquinoline derivatives, an important class of compounds, has also been achieved using related isoquinoline precursors, further underscoring the synthetic utility of this class of molecules. mdpi.comnih.gov

Potential in Materials Science

The application of this compound is not limited to the life sciences; it also shows promise in the field of materials science. Chemical suppliers have indicated its potential use as an organic monomer for creating Covalent Organic Frameworks (COFs) and in the development of materials with interesting optical and electronic properties, such as those exhibiting Aggregation-Induced Emission (AIE). bldpharm.com

The nitrogen and oxygen atoms within the this compound structure make it a potential candidate as a ligand in coordination chemistry. nsu.ru Ligands are crucial components that bind to metal ions to form coordination complexes, which can have a vast array of applications, including catalysis, sensing, and the creation of novel materials with specific magnetic or electronic properties. nsu.ruresearchgate.net The ability of the isoquinoline moiety to participate in π–π stacking interactions can also contribute to the stability and properties of resulting materials. nih.gov

Development of Novel Analytical Methods for its Detection and Quantification in Research Matrices

To fully explore the potential of this compound in various research applications, robust analytical methods for its detection and quantification are essential. While specific methods for this compound are not yet widely published, standard analytical techniques used for similar small molecules can be adapted.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection would be a primary method for its quantification in research matrices such as biological fluids or reaction mixtures. cdc.govresearchgate.net Gas Chromatography (GC-MS) could also be a viable technique, potentially after derivatization to increase volatility. cdc.gov The development and validation of such methods according to regulatory guidelines would be a critical step for its use in pharmacokinetic studies or as a certified reference material. researchgate.netepa.govepa.gov

| Analytical Technique | Potential Application for this compound |

| HPLC-UV/MS | Quantification in biological samples and reaction monitoring. cdc.govresearchgate.net |

| GC-MS | Analysis of purity and identification of metabolites, possibly after derivatization. cdc.gov |

| NMR Spectroscopy | Structural elucidation and purity assessment. |

| FTIR Spectroscopy | Identification of functional groups. |

Exploration of New Reactivity Patterns and Unprecedented Transformations

The unique combination of an isoquinoline ring and a ketone functional group in this compound opens the door to exploring novel chemical reactions. The reactivity of the acetyl group can be harnessed for various C-C bond-forming reactions. Furthermore, the isoquinoline ring system can undergo a range of transformations, including cyclization and substitution reactions, to generate diverse molecular scaffolds. beilstein-journals.org

Future research in this area could involve investigating its participation in multicomponent reactions, transition-metal-catalyzed cross-coupling reactions, or asymmetric transformations to produce chiral derivatives. Uncovering unprecedented reactivity could lead to more efficient synthetic routes to complex molecules and the discovery of new chemical entities with unique properties.

Design and Synthesis of Photoactivatable or Stimuli-Responsive Derivatives

The development of molecules that can be activated by external stimuli, such as light, is a rapidly growing area of chemical research. Designing photoactivatable or stimuli-responsive derivatives of this compound could lead to sophisticated tools for biological and materials science applications. For example, a photolabile protecting group could be installed on the ketone functionality, allowing for the controlled release of the active compound upon irradiation.